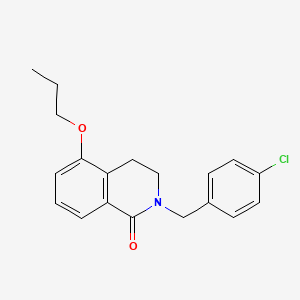

![molecular formula C15H20N2O4 B2520967 3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1022736-72-6](/img/structure/B2520967.png)

3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Asymmetric Synthesis of a New Helix-Forming β-Amino Acid

The paper discusses the synthesis of a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC), which can be produced in either enantiomer. The synthesis process is notable for its ability to be scaled up due to the purification of intermediates by crystallization. The study also highlights the incorporation of APiC residues into a 14-helix conformation, which is significant for the development of β-peptide oligomers. This research contributes to the understanding of helical structures in peptides and their potential applications .

Bicyclo[3.2.0]heptane as a Core Structure for Conformational Locking

This study presents the synthesis and crystal structures of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids. The research emphasizes the conformational locking achieved by the placement of N-Boc-amino groups, which results in a boat-like conformation of the bicyclic core. This conformation is consistent across various substitution patterns, suggesting the bicyclo[3.2.0]heptane core's intrinsic property to adopt such a structure. The findings are particularly relevant for the design of molecules with fixed pharmacophoric groups, which could have implications for drug design .

Utilization of Industrial Waste Materials in Synthesis of Chiral Bicyclic 3-hydroxypiperidines

The paper outlines the synthesis of new chiral bicyclic 3-hydroxypiperidines from β-amino alcohols through a highly diastereoselective ring expansion. The study provides insights into the influence of stereogenic centers on diastereoselectivity. Additionally, the research describes the oxidation and reduction processes involved in the synthesis, showcasing the use of industrial waste materials in the production of chiral piperidine derivatives. This approach not only offers a method for waste material utilization but also expands the repertoire of synthetic strategies for creating complex chiral molecules .

Wissenschaftliche Forschungsanwendungen

Biocatalyst Inhibition and Microbial Engineering

Understanding Biocatalyst Inhibition by Carboxylic Acids Carboxylic acids, including 3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, are studied for their role as microbial inhibitors in the fermentation process. The focus is on the effects of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. The acids' microbial inhibition property, which is even utilized in food preservation, raises the need for metabolic engineering strategies to increase microbial robustness against these compounds. This review delves into the adverse effects of carboxylic acids on cell membrane and microbial internal pH, and it outlines strategies to enhance microbial tolerance, including the modification of cell membrane properties and intracellular pH, along with the use of appropriate exporters to improve tolerance against these carboxylic acids (Jarboe, Royce & Liu, 2013).

Biological Activity of Carboxylic Acids

Biologically Active Compounds of Plants Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids

The review compares the impact of structural differences of selected natural carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activities. It highlights how the number of hydroxyl groups and conjugated bonds in these acids correlate with their bioactivity. For instance, the antioxidant activity is found highest in rosmarinic acid and decreases in a specific order. The antimicrobial properties vary based on microbial strain and conditions, with caffeic acid and cinnamic acid showing significant activity. The presence of hydroxyl groups seems influential in the cytotoxic potential of these molecules, where carboxyl groups play a role in chelating metal ions (Godlewska-Żyłkiewicz et al., 2020).

Role in Advanced Pharmaceutical Design

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres This paper discusses the significance of the carboxylic acid functional group in pharmaceuticals and the challenges it poses, such as unforeseen toxicity, limited metabolic stability, and issues in crossing biological membranes. Medicinal chemists often resort to bioisosteres to overcome these challenges. The review summarizes recent advancements in carboxylic acid bioisosterism, focusing on how these substitutions alter bioactivity, selectivity, or physiochemical properties, providing insights into the continuous interest and innovation in developing novel carboxylic acid substitutes to improve pharmacological profiles (Horgan & O’ Sullivan, 2021).

Role in Liquid-Liquid Extraction Processes

Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids in Perspective The review examines solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids, crucial for recovering these acids from diluted aqueous streams, which is a significant step in producing bio-based plastics. It covers various solvents, including ionic liquids, and traditional solvent systems with amines and organophosphorous extractants. The review also discusses solvent property models that could assist in solvent selection and regeneration strategies to optimize the LLX processes for carboxylic acids (Sprakel & Schuur, 2019).

Eigenschaften

IUPAC Name |

3-(4-carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c16-13(18)8-3-5-17(6-4-8)14(19)11-9-1-2-10(7-9)12(11)15(20)21/h1-2,8-12H,3-7H2,(H2,16,18)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAWNOASBGEFJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2C3CC(C2C(=O)O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2520885.png)

![1-(4-Methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2520888.png)

![4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2520890.png)

![3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2520891.png)

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2520892.png)

![1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520895.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2520897.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520899.png)

![4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520900.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520903.png)

amino]acetamide](/img/structure/B2520907.png)